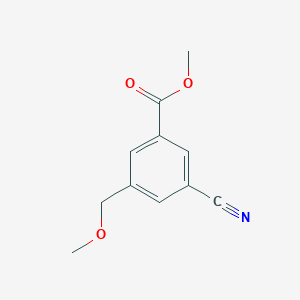

Methyl 3-cyano-5-(methoxymethyl)benzoate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 3-cyano-5-(methoxymethyl)benzoate |

InChI |

InChI=1S/C11H11NO3/c1-14-7-9-3-8(6-12)4-10(5-9)11(13)15-2/h3-5H,7H2,1-2H3 |

InChI Key |

WCQQTAZPFPQSLX-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC(=C1)C(=O)OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares methyl 3-cyano-5-(methoxymethyl)benzoate with key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in the target compound is strongly electron-withdrawing, which may reduce electron density in the aromatic ring compared to analogs with -CH₃ or -OCH₃ substituents. This affects reactivity in electrophilic substitution reactions .

- Halogen vs. Polar Groups : Bromine and chlorine analogs (e.g., CAS 1536222-27-1, 153203-53-3) exhibit higher molecular weights and distinct reactivity, such as participation in cross-coupling reactions .

Spectroscopic and Fragmentation Behavior

Evidence from mass spectrometry (EI-MS) studies reveals critical differences in fragmentation pathways among regioisomeric and substituent-varied benzoates:

- Methoxymethyl vs. Ethoxy Substituents : Methoxymethyl-substituted benzoates (e.g., the target compound) undergo fragmentation via α-cleavage of the methoxymethyl group , yielding a characteristic peak at m/z 135 (loss of -OCH₂CH₃). In contrast, ethoxy-substituted analogs fragment through different pathways, such as loss of -OCH₂CH₂ .

- Cyano Group Influence: The presence of -CN enhances the stability of the molecular ion, reducing fragmentation intensity compared to hydroxy- or chloro-substituted analogs .

Q & A

Basic Research Question

- NMR Spectroscopy: ¹H NMR to confirm methoxymethyl (-OCH₂OCH₃) protons (δ 3.3–3.5 ppm) and cyano group adjacency via coupling patterns .

- FT-IR: Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) .

- HPLC-MS: For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 234) .

What computational approaches predict the electronic properties and reaction pathways of this compound?

Advanced Research Question

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), revealing sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction environments .

Validation: Compare computed IR spectra with experimental data to refine functional choices .

How can discrepancies in biological activity data between this compound and its analogs be resolved?

Advanced Research Question

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace methoxymethyl with isopropoxy or trifluoromethoxy ) and assay enzyme inhibition (e.g., cytochrome P450).

- Data Normalization: Account for lipophilicity (logP) differences using HPLC-derived retention times .

Case Study: Contradictory IC₅₀ values may arise from assay-specific pH or co-solvent effects; replicate under standardized conditions .

What protocols ensure post-synthesis purity and stability?

Basic Research Question

- Purification: Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation .

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or methoxymethyl degradation .

What strategies assess the compound’s stability under varying experimental conditions?

Advanced Research Question

- Accelerated Stability Testing:

- Thermal Stability: Heat at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or UPLC .

- pH Stability: Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Mechanistic Insight: Degradation pathways (e.g., ester hydrolysis) can be modeled using Arrhenius plots .

How does the compound’s electronic profile affect its interactions in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.